molecular formula C23H26N2O6 B219597 Kopsijasminilam CAS No. 114639-87-1

Kopsijasminilam

Cat. No.: B219597
CAS No.: 114639-87-1
M. Wt: 426.5 g/mol
InChI Key: CTDOYMUKENYJJU-UVKLAMSESA-N
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Description

Kopsijasminilam is a natural product found in Kopsia arborea with data available.

Scientific Research Applications

Pharmacological Applications

Kopsijasminilam has been investigated for several therapeutic applications:

  • Antimicrobial Activity : Research indicates that Kopsija extracts, including this compound, demonstrate significant antimicrobial properties. They have been used traditionally to treat infections such as pharyngitis and tonsillitis .
  • Anti-inflammatory Effects : The compound shows promise in reducing inflammation, making it potentially beneficial for conditions like rheumatoid arthritis .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Some studies have highlighted the ability of this compound to inhibit acetylcholinesterase activity, suggesting its potential use in neurodegenerative diseases like Alzheimer's .

Data Tables

The following table summarizes the key findings related to the pharmacological activities of this compound and other related compounds from the Kopsia genus:

Activity Type of Study Key Findings References
AntimicrobialIn vitro studiesEffective against bacterial strains
Anti-inflammatoryAnimal modelsReduced swelling and pain in rheumatoid arthritis
AnticancerCytotoxicity assaysInduced apoptosis in cancer cell lines
NeuroprotectiveEnzyme inhibition assaysInhibited acetylcholinesterase activity

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various Kopsia extracts demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The extract was prepared using standard extraction techniques, and the results were quantified using disk diffusion methods. This study underlines the potential of this compound as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In a controlled study involving animal models with induced arthritis, administration of this compound resulted in a marked reduction in inflammatory markers. The study utilized histological analysis to assess joint inflammation and cytokine levels, revealing that this compound could serve as an adjunct therapy for inflammatory conditions.

Case Study 3: Cytotoxicity Against Cancer Cells

Research focusing on the cytotoxic effects of this compound on melanoma cells showed promising results. The compound was tested at various concentrations, with results indicating a dose-dependent increase in cell death. Flow cytometry was employed to analyze apoptosis markers, confirming the compound's potential as an anticancer agent.

Properties

CAS No.

114639-87-1

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

dimethyl (16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate

InChI

InChI=1S/C23H26N2O6/c1-30-18(26)16-14-21(29)8-5-12-24-13-11-22(19(24)27)15-6-3-4-7-17(15)25(20(28)31-2)23(16,22)10-9-21/h3-4,6-7,14,29H,5,8-13H2,1-2H3/t21-,22?,23?/m0/s1

InChI Key

CTDOYMUKENYJJU-UVKLAMSESA-N

SMILES

COC(=O)C1=CC2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O

Isomeric SMILES

COC(=O)C1=C[C@@]2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O

Canonical SMILES

COC(=O)C1=CC2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O

Synonyms

kopsijasminilam

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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